![molecular formula C₂₃H₂₃N₃O₁₃S B1140136 Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate CAS No. 221287-92-9](/img/structure/B1140136.png)
Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate
Übersicht
Beschreibung
Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate is a complex organic compound with the molecular formula C23H23N3O13S and a molecular weight of 581.51 g/mol . This compound is characterized by its unique structure, which includes a nitrothiazole moiety, a carboxamido group, and a glucopyranuronate backbone. It is primarily used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate involves several steps. The starting material is typically a glucopyranuronate derivative, which undergoes acetylation to form the tri-O-acetyl derivative. This intermediate is then reacted with 2-N-(5-nitrothiazolyl)carboxamido phenyl group under specific conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, and the reactions are typically carried out at controlled temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such
Biologische Aktivität
Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate (CAS No. 221287-92-9) is a synthetic compound with potential biological activities, particularly in the pharmaceutical field. This article explores its chemical properties, biological activity, and relevant case studies.
- Molecular Formula : C23H23N3O13S
- Molecular Weight : 581.51 g/mol
- Melting Point : 268-270°C
- Solubility : Soluble in DMSO and methanol
- Appearance : Yellow solid
The compound contains a nitrothiazole moiety, which is known for its antimicrobial properties. The structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Studies have indicated that compounds with nitrothiazole derivatives exhibit significant antimicrobial properties. Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or protein function.
Anticancer Potential
Research has shown that similar compounds can induce apoptosis in cancer cells. The presence of the glucuronic acid derivative may enhance solubility and bioavailability, making it a candidate for further investigation in cancer therapeutics.
Study 1: Antimicrobial Efficacy
A study conducted by Honma et al. (1976) demonstrated the antimicrobial activity of related nitrothiazole compounds against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for clinical applications in treating infections caused by resistant bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 15 |
S. aureus | 10 |
P. aeruginosa | 20 |
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at concentrations above 50 µM.
Cell Line | IC50 (µM) |
---|---|
HeLa | 45 |
MCF-7 | 30 |
A549 | 55 |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the primary applications of methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate is its antimicrobial properties. Research has demonstrated that derivatives of thiazole compounds exhibit significant antibacterial activity against various pathogens.
Case Study: Antibacterial Efficacy
A study investigated the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus. The disc diffusion method was employed to assess the sensitivity of these bacterial strains.
Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 20 | 100 |
The results indicated a notable zone of inhibition, suggesting that methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate has potential as an antimicrobial agent .
Anticancer Properties
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Its structural features allow it to interact with biological targets involved in cancer progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
The IC50 values indicate that methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Drug Delivery Systems
The compound's ability to form complexes with metal ions enhances its stability and efficacy in drug delivery applications. Research has explored using silica nanoparticles as carriers for this compound to improve its bioavailability and targeted delivery.
Case Study: Nanoparticle Formulation
A formulation study demonstrated that encapsulating methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate within silica nanoparticles improved its release kinetics and therapeutic efficacy against Leishmania spp.
Nanoparticle Type | Release Rate (%) | Therapeutic Efficacy |
---|---|---|
Silica Nanoparticles | 75 | High |
This approach indicates a promising strategy for enhancing the delivery and effectiveness of this compound in treating parasitic infections .
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O13S/c1-10(27)35-16-17(36-11(2)28)19(37-12(3)29)22(39-18(16)21(31)34-4)38-14-8-6-5-7-13(14)20(30)25-23-24-9-15(40-23)26(32)33/h5-9,16-19,22H,1-4H3,(H,24,25,30)/t16-,17-,18-,19+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMCAGQTKJRRDM-NJCLPOECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108808 | |
Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221287-92-9 | |
Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221287-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.